Product packaging for Vitexin-4''-O-glucoside(Cat. No.:CAS No. 178468-00-3)

Vitexin-4''-O-glucoside

Cat. No.: B611695
CAS No.: 178468-00-3
M. Wt: 594.5 g/mol
InChI Key: NDSUKTASTPEKBX-LXXMDOISSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Research Context of Vitexin (B1683572) 4''-O-glucoside

Vitexin 4''-O-glucoside is a flavonoid glycoside that is the subject of extensive research for its potential therapeutic applications. biosynth.com It is primarily investigated for its antioxidant and anti-inflammatory properties, which are linked to the protection against diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases. biosynth.comsigmaaldrich.com

The compound is commonly found in plants like Crataegus pinnatifida (Chinese hawthorn), Passiflora incarnata (passionflower), and Briza stricta. sigmaaldrich.commedchemexpress.commedchemexpress.com Its presence in these traditionally used medicinal plants has spurred scientific interest in isolating and studying its specific biological activities. Research applications for Vitexin 4''-O-glucoside are diverse, including its use in phytochemical screening, metabolomics, and drug discovery research. sigmaaldrich.com Studies have explored its ability to inhibit the production of pro-inflammatory cytokines, scavenge free radicals, and protect cells from damage. biosynth.comsigmaaldrich.com For instance, it has been shown to protect ECV-304 cells from injury induced by tertbutyl hydroperoxide by reducing DNA damage and lipid peroxidation. caymanchem.comtandfonline.com Furthermore, its potential role in cancer research is being explored, with investigations into its ability to inhibit tumor growth. biosynth.com

Structural Classification and Relation to Flavonoid Glycosides

Vitexin 4''-O-glucoside belongs to the flavonoid class of polyphenolic compounds. biosynth.commedchemexpress.com Specifically, it is classified as a flavone (B191248) C-glycoside. nih.gov The core structure is based on apigenin (B1666066), a type of flavone. The defining feature of Vitexin 4''-O-glucoside is the presence of two glucose units attached to the apigenin backbone. One glucose is C-glycosidically linked at the 8-position of the flavone core, a characteristic of vitexin itself. iarc.fr The second glucose molecule is attached to the first glucose at the 4''-position via an O-glycosidic bond. This specific glycosylation pattern distinguishes it from other related flavonoid glycosides.

Table 1: Structural and Chemical Properties of Vitexin 4''-O-glucoside

PropertyValueSource
Molecular Formula C27H30O15 medchemexpress.com
Molecular Weight 594.52 g/mol biosynth.commedchemexpress.com
CAS Number 178468-00-3 biosynth.commedchemexpress.com
Appearance Light yellow to yellow solid medchemexpress.commedchemexpress.com
Classification Flavonoid, Flavone, Phenol, Polyphenol medchemexpress.commedchemexpress.com

Comparative Research Perspectives: Vitexin 4''-O-glucoside versus Related Flavonoids (e.g., Vitexin, Vitexin-2''-O-rhamnoside)

Comparative studies often analyze Vitexin 4''-O-glucoside alongside its parent compound, vitexin, and another related glycoside, vitexin-2''-O-rhamnoside, to understand how structural differences influence their biological activities. Vitexin, vitexin-4''-O-glucoside, and vitexin-2''-O-rhamnoside are all major constituents of hawthorn leaves and are studied for their potential in preventing and treating cardiovascular diseases. researchgate.net

One area of comparative research is their antioxidant and anti-apoptotic activities. A study investigating the effects of this compound and vitexin-2''-O-rhamnoside on human adipose-derived stem cells found that both compounds offered protection against hydrogen peroxide-induced oxidative stress and apoptosis. researchgate.netnih.gov This suggests that both glycosides possess significant protective capabilities.

Pharmacokinetic studies have also been a focus of comparative research. The simultaneous determination of vitexin, this compound, and vitexin-2''-O-rhamnoside in rat plasma has been a key area of investigation to understand their absorption, distribution, metabolism, and excretion. researchgate.netresearchgate.net For example, one study found that after oral administration in mice, a significant portion of Vitexin 4''-O-glucoside is excreted in the urine, indicating renal excretion as a primary elimination pathway. nih.gov Another study developed a method for the simultaneous determination of these compounds in rat plasma, which is crucial for pharmacokinetic analysis. researchgate.net

The structural differences between these compounds, particularly the nature and position of the sugar moieties, are thought to influence their biological effects. For instance, vitexin-2''-O-rhamnoside has a rhamnose sugar attached at the 2''-position of the C-linked glucose, while this compound has a second glucose at the 4''-position. researchgate.net These variations can affect their solubility, bioavailability, and interaction with biological targets.

Table 2: Comparison of Related Flavonoids

CompoundKey Structural Difference from VitexinNoted Research AreaSource
Vitexin Apigenin-8-C-glucoside (parent compound)Antioxidant, anti-inflammatory, anti-tumor properties researchgate.net
Vitexin 4''-O-glucoside Additional glucose at the 4''-position of the C-linked glucoseAntioxidant, anti-apoptotic, neuroprotective effects sigmaaldrich.comnih.gov
Vitexin-2''-O-rhamnoside Rhamnose at the 2''-position of the C-linked glucoseProtection against oxidative stress, potential in cardiovascular disease treatment nih.govchemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O15 B611695 Vitexin-4''-O-glucoside CAS No. 178468-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSUKTASTPEKBX-LXXMDOISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718309
Record name (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178468-00-3
Record name (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Distribution of Vitexin 4 O Glucoside

Botanical Sources and Species Distribution

Vitexin (B1683572) 4''-O-glucoside has been identified in several plant families, indicating a widespread, yet specific, distribution in the plant kingdom.

Genus Crataegus (e.g., Crataegus pinnatifida Bge. var. major)

The genus Crataegus, commonly known as hawthorn, is a significant source of Vitexin 4''-O-glucoside. sigmaaldrich.comwikipedia.orgchemicalbook.com Specifically, it is a major flavonoid glycoside found in the leaves of Crataegus pinnatifida Bge. var. major. medchemexpress.comoup.comnih.gov Research has focused on this species for the isolation and quantification of Vitexin 4''-O-glucoside. researchgate.nettandfonline.com Studies have developed methods like high-performance liquid chromatography (HPLC) to simultaneously determine the presence of Vitexin 4''-O-glucoside and other polyphenols in the leaves of this plant. oup.com The concentration of this compound can vary depending on the location and growth stage of the plant. researchgate.net For instance, in one study, the highest content of Vitexin 4''-O-glucoside in the leaves of Crataegus pinnatifida Bge. var. major was found to be 14.3 mg/g on multiple collection dates. researchgate.net

Genus Passiflora (e.g., Passiflora incarnata, Passiflora mixta)

The genus Passiflora, which includes the passion flower, is another notable source of this compound. sigmaaldrich.comwikipedia.org While vitexin is a known marker for Passiflora incarnata, recent and more detailed analyses have revealed a complex profile of C-glycosylflavones in this species. phcogrev.comresearchgate.net Although vitexin itself is present, other related compounds are often more abundant. phcogrev.com A study on various Andean Passiflora species found quantifiable amounts of vitexin in the aqueous extracts of Passiflora mixta and Passiflora tripartita var mollissima. bibliomed.orgjapsonline.comlsmuni.lt Specifically, the extract of P. mixta showed the highest amount at 4.58 ± 1.23 mg per gram of dry extract. researchgate.netbibliomed.orgjapsonline.com

Genus Vitex (e.g., Vitex negundo)

The genus Vitex also contains Vitexin 4''-O-glucoside. cymitquimica.com While research has confirmed the presence of vitexin in Vitex negundo, some studies have focused on isolating vitexin itself from the leaves and roots. researchgate.netijzi.netjchr.org Further investigation is needed to specify the prevalence of the 4''-O-glucoside derivative in this genus. One study did identify a related compound, vitexin caffeate, in Vitex negundo. medchemexpress.commedchemexpress.com

Other Plant Genera and Species

Beyond the more commonly cited genera, Vitexin 4''-O-glucoside has been identified in other plants as well. For example, it is a leaf flavonoid found in Briza stricta. medchemexpress.com The compound is also found in pearl millet (Pennisetum millet) and bamboo leaves (Phyllostachys nigra). wikipedia.orgnih.gov

Distribution within Plant Tissues

The concentration of Vitexin 4''-O-glucoside is not uniform throughout the plant. It tends to accumulate in specific tissues.

Leaves and Stems

Research consistently points to the leaves as a primary location for Vitexin 4''-O-glucoside. sigmaaldrich.combiosynth.com Studies on Crataegus pinnatifida Bge. var. major have extensively used the leaves for the isolation and analysis of this compound. medchemexpress.comoup.comnih.govtandfonline.com Similarly, it is derived from the leaves and stems of various other plant species. biosynth.com In Vitex agnus-castus, vitexin has been quantified in both the leaves and fruits. fabad.org.tr The leaves of Vitex negundo are also a source of vitexin. jchr.org For Passiflora incarnata, the greatest accumulation of flavonoids, including vitexin, is reported to be in the leaves. phcogrev.com

Botanical Sources of Vitexin 4''-O-glucoside

GenusSpeciesCommon Name
CrataegusCrataegus pinnatifida Bge. var. majorHawthorn
PassifloraPassiflora incarnataPassion Flower
Passiflora mixta
VitexVitex negundoChaste Tree
BrizaBriza stricta
PennisetumPennisetum milletPearl Millet
PhyllostachysPhyllostachys nigraBlack Bamboo

Root Extracts

While many flavonoids are more commonly associated with the aerial parts of plants, such as leaves and flowers, research has identified their presence in root extracts as well. The compound Vitexin, a structural precursor to Vitexin 4''-O-glucoside, has been identified in the root extracts of several plant species.

In a study on Vitex negundo, a medicinal plant, phytochemical screening revealed the presence of flavonoids in the root extract. researchgate.net Notably, the investigation found that the root extract contained a higher abundance of flavonoids compared to the leaf extract, highlighting the root as a significant source of these compounds. researchgate.net Similarly, research on Typhonium flagelliforme has shown that its anticancer compounds are distributed throughout the plant, including in its roots and tubers. pensoft.net

A comprehensive analysis of Crataegus pentagyna (a species of hawthorn) provided a comparative look at its different morphological parts. nih.gov This research was among the first to report on the phytochemical content of hawthorn root. The study found that while the fruit extract contained the highest concentrations of total phenolics and flavonoids, followed by the leaf extract, the root extract also contained these compounds, albeit at lower levels. nih.gov Specifically, the total phenolic and flavonoid content in the root extract was measured, demonstrating its potential as a source. nih.gov

Investigations into various Scorzonera species, perennial herbs found in Europe and Asia, have also involved the analysis of root extracts. nih.gov For instance, acetone (B3395972) extracts of Scorzonera austriaca roots yielded sesquiterpenoids, while aqueous methanol (B129727) extracts of Scorzonera cana roots were found to contain chlorogenic acid. nih.gov Although these specific studies did not report Vitexin 4''-O-glucoside, other work on the genus has identified vitexin in the aerial parts of Scorzonera baetica, suggesting that flavonoids are part of the chemical profile of the genus and may be present in the roots of some species. nih.gov

Table 1: Research Findings on Flavonoids in Root Extracts

Geographical and Ecological Considerations of Source Plants

The concentration of Vitexin 4''-O-glucoside and other flavonoids in plants is not static; it is influenced by a range of geographical and ecological factors. The distribution of the source plants themselves covers wide territories. For example, the Crataegus (hawthorn) genus is widely distributed across Asia, North America, and Europe. researchgate.net Scorzonera species are typically found across Europe and Asia. nih.gov

Research has demonstrated that the phytochemical content of a plant can vary significantly based on its geographical location. nih.gov A study on the leaves of Crataegus pinnatifida from three different locations in China (Liaozhong, Liaoyang, and Shenyang) analyzed the content of several flavonoids, including Vitexin 4''-O-glucoside, throughout the growing season. researchgate.net The results showed that Vitexin 4''-O-glucoside was one of the main components in the leaves, with its concentration fluctuating based on both the location and the harvest date. researchgate.net For instance, the highest content (14.3 mg/g) was observed on multiple dates, indicating complex interactions between genetics and local environmental conditions. researchgate.net

Ecological factors, such as the time of harvest, play a crucial role. The same study on C. pinnatifida leaves revealed that the optimal collection time for maximizing the yield of certain flavonoids was between October 16th and 22nd. researchgate.net The phenolic content of Crataegus pentagyna is also known to be affected by the maturity of the plant organ and the specific harvest time. nih.gov Furthermore, broader environmental factors are understood to influence the metabolic pathways responsible for flavonoid synthesis. frontiersin.org The production of these compounds involves a series of enzymatic reactions that can be affected by external stressors and conditions, leading to variations in the chemical profile of the plant. frontiersin.org

**Table 2: Geographical and Ecological Impact on Flavonoid Content in *Crataegus***

Compound List

Table 3: Compounds Mentioned in this Article

Biosynthesis and Biotransformation Pathways

General Flavone (B191248) and Flavonol Biosynthesis Pathways

Flavonoids, a diverse group of plant secondary metabolites, are synthesized through the phenylpropanoid pathway. wikipedia.orgfrontiersin.org This intricate pathway begins with the amino acid phenylalanine, which is converted into 4-coumaroyl-CoA. wikipedia.orgfrontiersin.org This molecule serves as a key starting point for flavonoid biosynthesis.

The first committed step in the flavonoid-specific branch is catalyzed by chalcone (B49325) synthase (CHS), a pivotal enzyme that facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.gov This reaction forms a chalcone backbone, which contains two phenyl rings. wikipedia.org Subsequent stereospecific cyclization of the chalcone, catalyzed by chalcone isomerase (CHI), results in the formation of a flavanone (B1672756), such as naringenin (B18129). nih.govbiotech-asia.org

From the flavanone intermediate, the pathway branches out to produce various classes of flavonoids. nih.gov For the synthesis of flavones like apigenin (B1666066) (the aglycone of vitexin), flavanone is acted upon by flavone synthase (FNS). nih.gov Naringenin, for example, is converted by FNS to apigenin. nih.gov This core flavone structure can then undergo further modifications, including the crucial C-glycosylation that forms vitexin (B1683572) (apigenin-8-C-glucoside), a process catalyzed by C-glycosyltransferases (CGTs). semanticscholar.org Dihydroflavonols can also be formed from flavanones, serving as intermediates for flavonol and anthocyanin production. biotech-asia.org The entire pathway is regulated by a complex network of enzymes and transcription factors. biotech-asia.orgoup.com

Key Enzymes in Flavonoid Biosynthesis

Enzyme Abbreviation Function
Phenylalanine ammonia (B1221849) lyase PAL Initiates the phenylpropanoid pathway. nih.gov
Cinnamate 4-hydroxylase C4H Involved in the phenylpropanoid pathway. oup.com
4-coumaroyl CoA ligase 4CL Involved in the phenylpropanoid pathway. oup.com
Chalcone synthase CHS Catalyzes the formation of the chalcone scaffold. frontiersin.orgnih.gov
Chalcone isomerase CHI Catalyzes the cyclization of chalcones to flavanones. biotech-asia.org
Flavanone 3-hydroxylase F3H Converts flavanones to dihydroflavonols. nih.gov
Flavone synthase FNS Converts flavanones to flavones. nih.gov

Enzymatic Glycosylation of Vitexin to Vitexin 4''-O-glucoside

Vitexin 4''-O-glucoside is synthesized through the enzymatic O-glycosylation of vitexin. mdpi.comnih.gov This biotransformation involves attaching a glucose moiety to the 4'-hydroxyl group of the pre-existing glucose on the vitexin molecule. This process has been demonstrated using specific enzymes capable of catalyzing this reaction. mdpi.comnih.gov Glycosylation is a common strategy in nature to modify the properties of natural products. preprints.org

Research into the enzymatic synthesis of vitexin derivatives has led to the identification of specific glycosyltransferases (GTs) with the ability to glycosylate vitexin. In one study, several enzymes were screened for this activity, including two glycoside hydrolases (GHs) and four GTs. mdpi.comnih.gov

The results indicated that a glycosyltransferase from Bacillus thuringiensis GA A07 strain, identified as BtGT_16345 , possessed the highest glycosylation activity. mdpi.comnih.govresearchgate.net This enzyme, a member of the GT1 family, was able to convert vitexin into two new compounds: vitexin-4′-O-β-glucoside and vitexin-5-O-β-glucoside. mdpi.comcnu.edu.tw Other tested GTs from Bacillus subtilis showed significantly lower conversion rates, while the GH enzymes tested showed no detectable glycosylation activity towards vitexin. researchgate.netcnu.edu.tw BtGT_16345 specifically utilizes uridine (B1682114) diphosphate–glucose (UDP-G) as the sugar donor for the reaction. mdpi.comcnu.edu.tw

Enzymatic Activity Towards Vitexin

Enzyme Source Organism Enzyme Class Conversion (%) Product(s)
DgAS Deinococcus geothermalis GH13 Not Detected N/A
PgMA Parageobacillus galactosidasius GH13 Not Detected N/A
BsGT110 Bacillus subtilis GT1 5.3% Vitexin-4′-O-β-glucoside
BsUGT398 Bacillus subtilis GT1 13.6% Vitexin-4′-O-β-glucoside
BsUGT489 Bacillus subtilis GT1 6.9% Vitexin-4′-O-β-glucoside
BtGT_16345 Bacillus thuringiensis GT28 17.5% Vitexin-4′-O-β-glucoside
BtGT_16345 Bacillus thuringiensis GT28 18.6% Vitexin-5-O-β-glucoside

Data sourced from a study on the enzymatic synthesis of novel vitexin glucosides. cnu.edu.tw

To maximize the yield of vitexin-4′-O-glucoside from the enzymatic reaction catalyzed by BtGT_16345, the biotransformation conditions were optimized. The key parameters tested included pH, temperature, and reaction time. cnu.edu.tw

The study found that the optimal conditions for the glycosylation of vitexin by BtGT_16345 were a pH of 7 , a temperature of 30 °C , and a reaction time of 24 hours . wikipedia.orgcnu.edu.tw The standard reaction mixture for these optimization tests included the enzyme, vitexin as the substrate, UDP-glucose as the sugar donor, magnesium chloride, and a phosphate (B84403) buffer. researchgate.netcnu.edu.tw

Optimized Reaction Conditions for BtGT_16345

Parameter Optimal Value Range Tested
pH 7 5–8
Temperature 30 °C 20–50 °C
Reaction Time 24 h 0–24 h

Data sourced from a study on the biotransformation of vitexin. cnu.edu.tw

Precursors and Intermediate Metabolites in Vitexin 4''-O-glucoside Synthesis

The synthesis of Vitexin 4''-O-glucoside is built upon a foundation of precursors from primary and secondary metabolism.

Early-Stage Precursors:

Phenylalanine: An aromatic amino acid that serves as the initial building block in the phenylpropanoid pathway. wikipedia.orgfrontiersin.org

Malonyl-CoA: Derived from carbohydrate metabolism, it provides the carbon atoms for the A-ring of the flavonoid structure. nih.gov

p-Coumaroyl-CoA: Formed from phenylalanine, it condenses with malonyl-CoA to initiate the flavonoid-specific pathway. frontiersin.orgnih.gov

Intermediate Metabolites:

Naringenin Chalcone: The direct product of the chalcone synthase reaction. nih.gov

Naringenin: A key flavanone intermediate formed by the cyclization of naringenin chalcone. nih.govbiotech-asia.org It is a precursor to many other flavonoids.

Apigenin: The flavone aglycone of vitexin, formed from naringenin. nih.gov

Vitexin (Apigenin-8-C-glucoside): This is the direct and immediate precursor for the final biotransformation step. It is formed by the C-glycosylation of apigenin. mdpi.comnih.gov

Uridine Diphosphate–Glucose (UDP-G): This activated sugar is the essential donor molecule that provides the glucose moiety for the final O-glycosylation step catalyzed by glycosyltransferases like BtGT_16345. mdpi.comcnu.edu.tw

Isolation, Purification, and Research Scale Preparation Methodologies

Extraction Techniques from Plant Biomass

The initial step in obtaining Vitexin (B1683572) 4''-O-glucoside is its extraction from plant sources, such as the leaves of Crataegus pinnatifida and Phyllostachys edulis. scielo.brmedchemexpress.com The choice of extraction method is critical as it influences the yield and purity of the final product.

Traditional solvent extraction remains a fundamental technique for isolating flavonoids. The selection of an appropriate solvent system is crucial for maximizing the extraction efficiency of Vitexin 4''-O-glucoside.

Commonly used solvents include methanol (B129727), ethanol (B145695), and acetonitrile (B52724), often in combination with water. scirp.org For instance, a methanol-water mixture (40% methanol) containing 0.5% acetic acid has been identified as an effective solvent system for extracting vitexin, a closely related compound, from Prosopis farcta leaves, yielding up to 0.554 mg/g of dry weight. scirp.org The polarity of the solvent mixture plays a significant role; it has been observed that alcohol mixed with up to 50% water provides an optimal blend for vitexin extraction. scirp.org In another study, a 67% ethanol solution was used for microwave-assisted extraction of polyphenols from Illicium verum leaves. scienceasia.org The use of aqueous ethanol solutions, typically between 50% and 70%, is often favored for extracting flavonoids from Passiflora leaves. scielo.br

The process generally involves macerating the dried and powdered plant material in the chosen solvent, followed by filtration and concentration of the extract. For example, dried leaves of Passiflora species were extracted by infusion with boiling water. bibliomed.org

Table 1: Comparison of Solvent Systems for Flavonoid Extraction

Plant SourceSolvent SystemExtraction MethodTarget Compound(s)YieldReference
Prosopis farcta40% Methanol with 0.5% Acetic AcidNot specifiedVitexin0.554 mg/g DW scirp.org
Illicium verum67% EthanolMicrowave-AssistedPolyphenolsNot specified scienceasia.org
Passiflora species50-70% EthanolNot specifiedFlavonoidsNot specified scielo.br
Passiflora speciesBoiling WaterInfusionVitexinNot specified bibliomed.org

This table is interactive. You can sort and filter the data by clicking on the column headers.

To enhance extraction efficiency and reduce solvent consumption and extraction time, advanced methods like Ultrasonic-Assisted Extraction (UAE) have been developed. farmaciajournal.commdpi.com UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular components into the solvent.

A study on the leaves of Crataegus pinnatifida optimized UAE parameters to maximize the yield of several phenolic compounds, including Vitexin 4''-O-glucoside. researchgate.net The optimized conditions were found to be a temperature of 41°C, an extraction time of 31 minutes, a liquid-to-solid ratio of 15:1, and an ethanol concentration of 39%. researchgate.net Under these conditions, the yield of Vitexin 4''-O-glucoside was 0.38 mg/g. researchgate.net This method demonstrated significant advantages over conventional maceration and heat-refluxing extraction in terms of higher extraction yields. researchgate.net

Another advanced technique involves the use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br), in combination with ultrasound. This approach was used to isolate Vitexin 4''-O-glucoside from Phyllostachys edulis leaves, resulting in a total flavonoid yield of 638 μg/g, which was superior to traditional methods. scielo.brscielo.br

Chromatographic Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the separation and purification of Vitexin 4''-O-glucoside.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven effective for the preparative isolation of flavonoids. scielo.brresearchgate.net This method avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample. researchgate.net

HSCCC has been successfully employed for the purification of flavonoids from the leaves of Crataegus pinnatifida. researchgate.net In one study, a two-phase solvent system composed of ethyl acetate-n-butanol-water was used to separate flavonoids from Passiflora tripartita fruit extracts. doc-developpement-durable.orgmdpi.com The fractions collected from the HSCCC were then further purified. doc-developpement-durable.org

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique widely used for the final purification of target compounds. scielo.br It allows for the isolation of compounds with high purity.

In the purification of flavonoids from Crataegus pinnatifida leaves, Prep-HPLC was used as a subsequent step after initial separation by other chromatographic methods. researchgate.net For the isolation of flavonoids from Phyllostachys edulis leaf extract, a preparative HPLC with a C18 column was used, eluting with a mixture of acetonitrile and water. akjournals.com Similarly, the purification of vitexin from Vitex negundo involved preparative HPLC. researchgate.net

Table 2: Examples of Prep-HPLC in Flavonoid Purification

Plant SourceColumn TypeMobile PhaseTarget Compound(s)Reference
Phyllostachys edulisYMC-Pack ODS-A C18Acetonitrile-water (14:86, v/v)Orientin, Isoorientin, Vitexin, Isovitexin akjournals.com
Vitex negundoNot specifiedNot specifiedVitexin researchgate.net
Crataegus pinnatifidaNot specifiedNot specifiedFlavonoids researchgate.net

This table is interactive. You can sort and filter the data by clicking on the column headers.

Macroporous resin adsorption chromatography is a valuable technique for the enrichment and preliminary purification of flavonoids from crude extracts. researchgate.net These resins have a large surface area and specific pore structures that allow for the selective adsorption of target compounds.

Different types of macroporous resins have been evaluated for their effectiveness in separating flavonoids. For instance, in the purification of vitexin-4''-O-glucoside and vitexin-2''-O-rhamnoside from hawthorn leaves, various macroporous resins were tested, with the HPD-400 resin showing the best adsorption and desorption capacities. researchgate.net After treatment with the resin, the content of the target flavonoids in the extract is significantly increased. researchgate.net In another study, AB-8 resin was used to purify a flavonoid extract. scielo.br The crude extract from Illicium verum leaves was also purified and separated using D101 macroporous adsorption resin. scienceasia.org

The process typically involves passing the crude extract through a column packed with the resin, followed by washing to remove impurities and then eluting the adsorbed flavonoids with a suitable solvent, often an ethanol-water mixture. scielo.br

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) serves as a fundamental analytical technique in the isolation and purification of Vitexin 4''-O-glucoside. Its primary application is the qualitative monitoring of separation processes and the preliminary identification of fractions containing the target compound. High-Performance Thin Layer Chromatography (HPTLC), an advanced form of TLC, is also employed for the chemical screening of complex plant extracts to detect the presence of vitexin derivatives. researchgate.net

In research settings, TLC is crucial during column chromatography purification of plant extracts. For instance, in the isolation of Vitexin 4''-O-glucoside from the leaves of Crataegus pinnatifida, TLC analysis with UV light detection at 365 nm was used to identify and pool fractions with similar compositions. academicjournals.org This step is vital for efficiently combining the correct portions of the eluate before proceeding with further purification or crystallization. academicjournals.org

While specific Rf values for Vitexin 4''-O-glucoside are not consistently reported across the literature, studies on related flavonoid glycosides provide insight into the types of solvent systems used. These systems are often composed of a mixture of solvents like ethyl acetate (B1210297), butanone, formic acid, and water. academicjournals.org The selection of the mobile phase is critical and can be optimized to achieve effective separation of the various components in the extract. carlroth.com

Table 1: TLC Systems and Applications for Vitexin and Related Flavonoids

Compound/ExtractApplicationStationary PhaseMobile Phase ExampleDetectionFinding/Rf ValueReference
Vitexin 4''-O-glucoside (VG) & Vitexin-2''-O-rhamnoside (VR)Monitoring column chromatography fractionsSilica GelEthyl acetate/butanone/formic acid/water (5:3:1:1)UV (365 nm)Used to pool similar fractions for obtaining pure crystals of VR and VG. academicjournals.org
Crataegus turcicus extractsChemical screeningHPTLC platesNot specifiedNot specifiedConfirmed the presence of vitexin derivatives. researchgate.net
VitexinIdentification in Alchemilla speciesSilica Gel 60 F254Not specifiedNot specifiedRf: 0.77 nih.gov
Flavonoid GlycosidesGeneral SeparationCellulose or Silica GelBAW (n-butanol/acetic acid/water); BEW (n-butanol/ethanol/water); 15% HOAcUV/NH3Different Rf values obtained for various glycosides, e.g., Vitexin 7-O-glucoside Rf: 0.09 (BAW). kahaku.go.jp

This table is interactive. Users can sort columns to compare different aspects of TLC applications.

Yield Optimization and Scalability Considerations for Research Applications

Optimizing the yield and ensuring the scalability of preparation methods for Vitexin 4''-O-glucoside are critical for obtaining sufficient quantities for research purposes. Strategies range from enhancing extraction from natural sources to enzymatic synthesis and employing advanced purification technologies.

A significant challenge in working with vitexin and its glycosides is their poor aqueous solubility, which can limit reaction efficiency and yield. mdpi.comnih.gov Enzymatic glycosylation has emerged as a promising strategy to not only synthesize novel derivatives but also to improve yields. In one study, the enzymatic synthesis of vitexin-4′-O-β-glucoside was scaled up to a 100 mL reaction, resulting in a yield of 14.2%. mdpi.com Research into the glycosylation of vitexin has shown that the choice of solvent system is paramount for yield optimization. The use of a 50% (v/v) ethyl acetate solvent system dramatically improved the yield of vitexin glycosides to 99%, a significant increase from the 40% yield observed in a purely aqueous solution. researchgate.net This highly efficient synthesis yielded 1.04 g/L of β-d-fructofuranosyl-(2→6)-vitexin from an initial vitexin concentration of 1.5 g/L. nih.govresearchgate.net

For isolation from natural sources, such as the leaves of Crataegus pinnatifida, a key consideration is the efficiency of the extraction and purification cascade. medchemexpress.com Advanced chromatographic techniques are essential for scalable purification. An efficient method for the preparative isolation of flavonoids from Crataegus leaves involves a two-step process: high-speed counter-current chromatography (HSCCC) for initial separation, followed by preparative high-performance liquid chromatography (Pre-HPLC) for final purification. medchemexpress.com This combination of techniques allows for the effective separation and purification of compounds like Vitexin 4''-O-glucoside on a larger scale suitable for extensive research. medchemexpress.com

Furthermore, methodologies like response surface methodology (RSM) can be applied to systematically optimize extraction parameters such as solvent concentration, extraction time, and agitation speed to maximize the initial yield of the crude extract from plant material. researchgate.net

Table 2: Yield and Scalability Data for Vitexin 4''-O-glucoside and Related Derivatives

MethodCompoundScale/ConditionsYieldKey FindingReference
Enzymatic Synthesis (Biotransformation)Vitexin-4′-O-β-glucoside100 mL reaction14.2%Scaled-up reaction demonstrates feasibility of enzymatic synthesis for producing vitexin derivatives. mdpi.com
Enzymatic Glycosylationβ-d-fructofuranosyl-(2→6)-vitexin50% (v/v) ethyl acetate solvent system99%The use of a hydrophobic organic solvent system dramatically increases glycosylation yield compared to aqueous solutions. nih.govresearchgate.net
Preparative ChromatographyVitexin 4''-O-glucosidePreparative scaleNot specifiedAn efficient method combining HSCCC and Pre-HPLC is effective for large-scale isolation and purification. medchemexpress.com
Extraction from Crataegus pinnatifidaVitexin 4''-O-glucosideNot specifiedUp to 14.3 mg/g in leavesThe content of the compound varies significantly with the growth stage, indicating an optimal collection time. researchgate.net

This table is interactive. Users can sort columns to review different optimization strategies and their outcomes.

Advanced Analytical Techniques for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and its Variants

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Vitexin (B1683572) 4''-O-glucoside. tandfonline.comresearchgate.netresearchgate.netnih.gov Its versatility allows for various configurations to achieve optimal separation and detection.

HPLC-Diode Array Detection (HPLC-DAD)

HPLC coupled with a Diode Array Detector (DAD) is a powerful method for the simultaneous quantification of multiple components in a sample. measurlabs.comscioninstruments.com The DAD acquires absorbance data over a wide range of wavelengths simultaneously, providing a three-dimensional plot of absorbance, wavelength, and time. This capability is particularly useful for identifying and quantifying compounds in complex mixtures, such as plant extracts. scioninstruments.comresearchgate.net

In the analysis of flavonoids from hawthorn leaves, a Reverse-Phase HPLC (RP-HPLC) method with DAD was developed to simultaneously determine several compounds, including vitexin derivatives. researchgate.net This method utilized a C18 column and a mobile phase consisting of a mixture of organic solvents and an acidic aqueous solution to achieve separation, with detection set at 340 nm. researchgate.net The ability of DAD to provide spectral information for each peak aids in peak purity assessment and compound identification. scioninstruments.com

HPLC-UV Detection

HPLC with Ultraviolet (UV) detection is a widely used and robust method for the quantification of Vitexin 4''-O-glucoside. oup.comresearchgate.net This technique relies on the principle that the analyte absorbs light at a specific wavelength in the UV-visible spectrum.

A common application involves the use of a C18 analytical column with a mobile phase composed of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an acidified aqueous solution. oup.com For instance, one method employed a mobile phase of methanol and 0.5% aqueous phosphoric acid (45:55, v/v) with UV detection at 330 nm for the pharmacokinetic study of Vitexin 4''-O-glucoside in rats. Another study utilized a gradient of acetonitrile-tetrahydrofuran and 1% aqueous phosphoric acid with UV detection at 270 nm to simultaneously determine eight polyphenols, including Vitexin 4''-O-glucoside, in hawthorn leaves. oup.com The linearity of these methods is typically excellent, with correlation coefficients (r²) greater than 0.999. oup.com

Table 1: HPLC-UV Methods for Vitexin 4''-O-glucoside Analysis

Analytical Column Mobile Phase Detection Wavelength Application Reference
Diamonsil C18 (150 × 4.6 mm, 5-µm) (A) Acetonitrile–tetrahydrofuran (95:5, v/v) and (B) 1% aqueous phosphoric acid (gradient) 270 nm Simultaneous determination of eight polyphenols in Crataegus pinnatifida leaves. oup.com
Diamonsil C18 Methanol - 0.5% aqueous phosphoric acid (45:55, v/v) 330 nm Pharmacokinetic study in rats.
Synergi Hydro-RP C18 (250 x 4.6 mm, 4 µm) Acetonitrile-ammonium acetate (B1210297) aqueous solution (10 mM, pH 6.8) (gradient) 532 nm Determination of malondialdehyde to measure antioxidant effect. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods

The coupling of liquid chromatography with mass spectrometry provides a highly sensitive and selective platform for the analysis of Vitexin 4''-O-glucoside, particularly in complex biological matrices. mdpi.comresearchgate.net

Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

UPLC-ESI-MS/MS is a state-of-the-art technique that offers rapid and highly sensitive analysis. nih.govchemfaces.com This method utilizes smaller particle size columns (typically under 2 µm) which allows for higher resolution and faster separations compared to conventional HPLC. nih.gov The electrospray ionization (ESI) source gently ionizes the analyte molecules, which are then fragmented and detected by the tandem mass spectrometer, providing a high degree of specificity.

A UPLC-ESI-MS/MS method was developed for the simultaneous determination of Vitexin 4''-O-glucoside and other flavonoids in rat plasma. nih.govchemfaces.com The separation was achieved on a UPLC BEH C18 column with a gradient elution using acetonitrile and water containing 0.1% formic acid. nih.govchemfaces.com This method demonstrated excellent linearity over a wide concentration range (10–40,000 ng/mL for Vitexin 4''-O-glucoside) and high precision and accuracy. nih.govchemfaces.com

Multiple Reaction Monitoring (MRM) for Targeted Analysis

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry for quantitative analysis. nih.govbiocrick.com In MRM, the first mass analyzer is set to select a specific precursor ion of the target analyte (e.g., the deprotonated molecule [M-H]⁻ for Vitexin 4''-O-glucoside), which is then fragmented in a collision cell. The second mass analyzer is then set to monitor for a specific product ion that is characteristic of the analyte. researchgate.net

This targeted approach significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low detection limits. For Vitexin 4''-O-glucoside, the precursor-to-product ion transition of m/z 593.1 → 413.2 has been utilized for quantification in MRM mode. researchgate.net In another study, the transition m/z 292.96 was monitored for Vitexin 4''-O-glucoside. nih.gov This technique has been successfully applied to pharmacokinetic studies, enabling the precise measurement of the compound in biological fluids. nih.govchemfaces.com

Table 2: LC-MS/MS Parameters for Vitexin 4''-O-glucoside Analysis

Technique Column Mobile Phase Ionization Mode MRM Transition (m/z) Application Reference
UPLC-ESI-MS/MS ACQUITY UPLC BEH C18 (1.7 µm) Acetonitrile and water (containing 0.1% formic acid) (gradient) ESI 292.96 Pharmacokinetic study in rat plasma. nih.govchemfaces.com
LC-MS/MS - - - 593.1 → 413.2 Simultaneous determination of seven flavonoids in rat plasma. researchgate.net

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is an alternative separation technique that has been applied to the analysis of flavonoids, including those from Crataegus species. nih.govresearchgate.net CZE separates analytes based on their charge-to-size ratio in an electric field within a narrow capillary. frontiersin.org This method is known for its high efficiency, short analysis times, and minimal solvent consumption. frontiersin.orgmdpi.com While less common than HPLC for the analysis of Vitexin 4''-O-glucoside, CZE with UV detection has been used for the determination of various flavonoid glycosides in plant extracts. nih.govfrontiersin.org

Method Validation and Performance Evaluation

Method validation ensures that an analytical procedure is suitable for its intended purpose. For Vitexin 4''-O-glucoside, this involves assessing several key performance characteristics as detailed in various research studies.

The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Several studies have established these parameters for Vitexin 4''-O-glucoside using HPLC-based methods. For instance, one HPLC method developed for pharmacokinetic studies in rat plasma demonstrated linearity over a concentration range of 5–450 µg/mL. tandfonline.com The LOQ for this method was 5 µg/mL, and the LOD was 1.15 µg/mL. tandfonline.com Another HPLC method for simultaneous determination in rat plasma showed a linear range of 2.5–500 µg/mL. aminer.org More sensitive UPLC-MS/MS methods have achieved lower quantification limits, with reported LOQs in the range of 5-10 ng/mL for plasma analysis. researchgate.net

Table 1: Linearity, LOD, and LOQ for Vitexin 4''-O-glucoside Quantification

MethodMatrixLinear RangeLODLOQSource
HPLC-UVRat Plasma5–450 µg/mL1.15 µg/mL5 µg/mL tandfonline.com
HPLCRat Plasma2.5–500 µg/mLNot ReportedNot Reported aminer.org
UPLC-MS/MSPlasmaNot ReportedNot Reported5–10 ng/mL researchgate.net

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Intra-day precision assesses variability within the same day, while inter-day precision evaluates it across different days.

For the quantification of Vitexin 4''-O-glucoside, analytical methods have demonstrated high precision. One HPLC method reported intra-day and inter-day precision RSDs not exceeding 4.1% and 2.0%, respectively. Another study found intra- and inter-day RSDs ranging from 1.2% to 2.3% and 1.5% to 2.1%, respectively. tandfonline.com A UPLC-MS/MS method for simultaneous analysis of multiple components also showed excellent precision, with RSD values below 2.0% for both intra-day and inter-day measurements. researchgate.net

Table 2: Precision of Analytical Methods for Vitexin 4''-O-glucoside

MethodMatrixIntra-day Precision (RSD %)Inter-day Precision (RSD %)Source
HPLC-UVRat Plasma≤ 4.1%≤ 2.0% tandfonline.com
HPLCRat Plasma1.2% - 13.2%1.2% - 13.2% aminer.org
UPLC-MS/MSHawthorn Leaves< 2.0%< 2.0% researchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte detected by the method is calculated.

High accuracy and recovery have been consistently reported for Vitexin 4''-O-glucoside analysis. An HPLC method for its determination in rat plasma showed an average extraction recovery of 98.74% ± 0.44%. tandfonline.com The accuracy, expressed as relative error (RE), was within ±2.0%. tandfonline.com A UPLC-MS/MS method demonstrated recovery in the range of 96.2–103.8%. researchgate.net In a method developed to measure malondialdehyde in a cell culture medium to study the effects of Vitexin 4''-O-glucoside, the mean recovery was 96.9 ± 1.6%. nih.gov

Table 3: Accuracy and Recovery for Vitexin 4''-O-glucoside Analysis

MethodMatrixRecovery (%)Accuracy (RE %)Source
HPLC-UVRat Plasma98.74 ± 0.44%Within ± 2.0% tandfonline.com
UPLC-MS/MSHawthorn Leaves96.2–103.8%Not Reported researchgate.net
HPLC-UVECV304 Cell Culture Medium96.9 ± 1.6%Not Reported nih.gov
Note: Recovery was for malondialdehyde in a method studying the effect of Vitexin 4''-O-glucoside.

Applications in Biological Matrices (e.g., Plasma, Cell Culture Medium)

Validated analytical methods have been successfully applied to quantify Vitexin 4''-O-glucoside in complex biological matrices. Numerous pharmacokinetic studies have utilized HPLC and UPLC-MS/MS methods to determine the concentration of Vitexin 4''-O-glucoside in rat plasma following oral or intravenous administration. researchgate.nettandfonline.comaminer.org These studies are essential for understanding the absorption, distribution, metabolism, and excretion of the compound. For example, a sensitive UPLC-MS/MS method was used for the simultaneous determination of Vitexin 4''-O-glucoside and other flavonoids in rat plasma after administration of a hawthorn leaf flavonoid extract. researchgate.net In some analytical methods, Vitexin 4''-O-glucoside has also been employed as an internal standard for the quantification of other related compounds in biological samples like urine and feces. academicjournals.org

Beyond plasma, these methods are applied in cell-based research. An HPLC method was developed to measure malondialdehyde (MDA) levels in ECV304 human cell culture medium to investigate the antioxidant effect of Vitexin 4''-O-glucoside. nih.govsciengine.com In this study, the compound was shown to protect the cells from peroxidation, demonstrating the utility of such analytical methods in elucidating its biological mechanisms at a cellular level. nih.govnih.gov

Quantitative Analysis of Multi-Components by Single-Marker (QAMS) Methods

The Quantitative Analysis of Multi-Components by Single-Marker (QAMS) is an efficient and cost-effective strategy for the quality control of herbal medicines. rsc.orgfrontiersin.org This approach uses a single, readily available, and stable compound as an internal reference standard to simultaneously quantify multiple active components in a sample. frontiersin.orgrsc.org This negates the need for numerous, often expensive, reference standards.

A QAMS method using high-performance liquid chromatography-diode array detection (HPLC-DAD) has been specifically developed and validated for the analysis of hawthorn leaves, where Vitexin 4''-O-glucoside was selected as the single marker. rsc.org In this study, Vitexin 4''-O-glucoside was used to determine the content of five other constituents: chlorogenic acid, vitexin-2′′-O-rhamnoside, vitexin, rutin, and hyperoside (B192233). rsc.org The method involved calculating the relative correction factors (RCFs) between Vitexin 4''-O-glucoside and the other five compounds. rsc.org The content of the other analytes could then be accurately calculated using their respective RCFs and the measured concentration of Vitexin 4''-O-glucoside. rsc.org The results obtained through the QAMS method showed no significant difference from those obtained using the traditional external standard method, confirming its suitability and accuracy for quality control applications. rsc.org

Pharmacological and Biological Activity Research Mechanistic Studies in in Vitro and Animal Models

Antioxidant Activity and Mechanisms

Vitexin-4''-O-glucoside, a naturally occurring flavonoid glycoside, is recognized for its potent antioxidant capabilities. biosynth.com Its mode of action involves a multi-pronged approach to combat oxidative stress, which is implicated in a variety of diseases. biosynth.com Research has focused on its ability to directly neutralize harmful free radicals and to protect cells from the cascade of damage initiated by oxidative insults.

The fundamental antioxidant mechanism of Vitexin (B1683572) 4''-O-glucoside is its ability to scavenge free radicals. biosynth.com As a flavonoid, its chemical structure allows it to donate electrons to neutralize reactive oxygen species (ROS), thereby preventing these unstable molecules from damaging vital cellular components like DNA, proteins, and lipids. This direct free radical scavenging is a key component of its protective effects. biosynth.com

Vitexin 4''-O-glucoside has demonstrated significant cytoprotective effects against chemically induced oxidative stress in various cell models. In studies using human umbilical vein endothelial cells (ECV-304), the compound provided protection against injury induced by tert-butyl hydroperoxide (TBHP), a potent oxidizing agent. caymanchem.comnih.govchemfaces.com It has been shown to reduce TBHP-induced DNA damage and cell death in ECV304 cells at concentrations ranging from 16 to 128 µM. caymanchem.com

Further research on human adipose-derived stem cells (hADSCs) showed that pretreatment with Vitexin 4''-O-glucoside (120 μM) significantly mitigated the toxic and apoptotic effects of hydrogen peroxide (H2O2). nih.gov This protection was observed through the maintenance of normal cell morphology and a reduction in nuclear condensation, indicating a shield against oxidative damage-induced apoptosis. nih.govresearchgate.net

Table 1: Cytoprotective Effects of Vitexin 4''-O-glucoside Against Oxidative Stress

Cell ModelOxidative AgentObserved Protective EffectsReference
ECV-304 Cellstert-butyl hydroperoxide (TBHP)Reduced cell death and DNA damage. caymanchem.com
Human Adipose-Derived Stem Cells (hADSCs)Hydrogen Peroxide (H2O2)Ameliorated toxicity, apoptosis, morphological distortion, and nuclear condensation. nih.gov

Beyond direct scavenging, Vitexin 4''-O-glucoside bolsters the cell's endogenous antioxidant defenses. In ECV-304 cells subjected to TBHP-induced oxidative stress, treatment with the compound led to an increase in the activity of Superoxide (B77818) Dismutase (SOD). chemfaces.com SOD is a critical antioxidant enzyme that catalyzes the dismutation of the superoxide radical into ordinary molecular oxygen or hydrogen peroxide, thereby playing a crucial role in cellular defense against oxidative stress.

Lipid peroxidation, the oxidative degradation of lipids, is a major consequence of oxidative stress that can lead to cell membrane damage. Vitexin 4''-O-glucoside has been shown to effectively inhibit this process. caymanchem.com Studies have measured its impact by quantifying the levels of Malondialdehyde (MDA), a key biomarker of lipid peroxidation. nih.govchemfaces.com In ECV-304 cells exposed to TBHP, treatment with Vitexin 4''-O-glucoside significantly decreased the production of MDA, demonstrating its ability to protect cellular membranes from oxidative damage. chemfaces.com One study successfully used a high-performance liquid chromatography (HPLC) method to confirm that a 120 µM concentration protected ECV304 cells from peroxidation by measuring the reduction in MDA levels. nih.gov

Table 2: Effect of Vitexin 4''-O-glucoside on Lipid Peroxidation Marker

Cell ModelOxidative AgentBiomarkerResultReference
ECV-304 Cellstert-butyl hydroperoxide (TBHP)Malondialdehyde (MDA)Significantly decreased production. chemfaces.com

Mitochondria are particularly vulnerable to oxidative stress. The protective effects of Vitexin 4''-O-glucoside extend to this critical organelle. Research indicates that the compound's ability to protect ECV-304 cells from TBHP-induced injury is partly mediated through the restoration of mitochondrial function. chemfaces.com Specifically, treatment with Vitexin 4''-O-glucoside was found to increase the mitochondrial membrane potential (ΔΨ) in cells damaged by TBHP, suggesting a stabilization of mitochondrial integrity and function. chemfaces.com

Anti-inflammatory Mechanisms

In addition to its antioxidant activity, Vitexin 4''-O-glucoside exhibits anti-inflammatory effects, which are often linked to its ability to mitigate oxidative stress. biosynth.com The compound is understood to modulate specific signaling pathways within the body that are involved in the inflammatory response. biosynth.com Research suggests that Vitexin 4''-O-glucoside can suppress the production of pro-inflammatory cytokines, which are key signaling molecules that mediate inflammation. While detailed mechanistic studies are more extensive for its aglycone, vitexin, the anti-inflammatory potential of Vitexin 4''-O-glucoside represents a significant area of its biological activity. nih.govusm.my

Modulation of Pro-inflammatory Cytokine Production

Vitexin 4''-O-glucoside has been shown to suppress the production of pro-inflammatory cytokines, key mediators in inflammatory responses. sigmaaldrich.com Research on the compound, often referred to as VOG in studies, has demonstrated its ability to modulate cytokine expression in various models. In a study on acetaminophen-induced acute liver injury in mice, VOG significantly reduced the gene expression levels of tumor necrosis factor-alpha (Tnf-α), interleukin-1 beta (Il-1β), and interleukin-6 (Il-6) in the liver tissue. nih.gov This suggests a direct inhibitory effect on the inflammatory cascade at the molecular level.

The broader family of vitexin compounds also exhibits similar properties. Studies on vitexin, the parent glycoside, have consistently shown its capacity to suppress the secretion of activator-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in both in vivo and in vitro models. nih.gov This anti-inflammatory action is crucial for mitigating tissue damage associated with excessive inflammation. nih.gov Further research has highlighted vitexin's ability to inhibit the production of hyperalgesic cytokines like TNF-α, IL-1β, and IL-6, while simultaneously upregulating the anti-inflammatory cytokine IL-10. nih.gov

Table 1: Effect of Vitexin 4''-O-glucoside and Related Compounds on Pro-inflammatory Cytokines

CompoundModel SystemObserved EffectAffected CytokinesSource
Vitexin 4''-O-glucoside (VOG)Acetaminophen-Induced Liver Injury (Mice)Reduced gene expressionTNF-α, IL-1β, IL-6 nih.gov
VitexinIn vivo and in vitro inflammation modelsSuppressed secretionTNF-α, IL-1β, IL-6 nih.gov
VitexinInflammatory pain modelsInhibited productionTNF-α, IL-1β, IL-6, IL-33 nih.gov
VitexinInflammatory pain modelsUpregulated productionIL-10 (anti-inflammatory) nih.gov

Influence on Inflammatory Signaling Pathways

The anti-inflammatory effects of Vitexin 4''-O-glucoside are mediated through its influence on critical intracellular signaling pathways. biosynth.com Research indicates that the compound can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov In a mouse model of acute liver injury, Vitexin 4''-O-glucoside improved the protein phosphorylation levels of c-Jun N-terminal kinase (JNK) and p38, two key components of the MAPK pathway. nih.gov

Studies on the parent compound vitexin provide further insight into these mechanisms. Vitexin has been shown to reduce the progression of neutrophils to inflammatory sites by down-regulating pro-inflammatory mediators through the inhibition of the p38, extracellular signal-regulated protein kinase (ERK)1/2, and JNK pathways. nih.govphytopharmajournal.com The dysregulation of these MAPK signals is associated with chronic inflammation. nih.gov Furthermore, vitexin can inhibit the release of pro-inflammatory mediators through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. usm.my In models of myocardial ischemia/reperfusion injury, vitexin significantly attenuated the induced increases of myocardial NF-κB. nih.gov

Table 2: Modulation of Inflammatory Signaling Pathways by Vitexin 4''-O-glucoside and Vitexin

CompoundPathwayKey Molecules AffectedObserved EffectSource
Vitexin 4''-O-glucoside (VOG)MAPKJNK, p38Modulated phosphorylation levels nih.gov
VitexinMAPKp38, ERK1/2, JNKSuppressed/Inhibited pathway nih.govphytopharmajournal.com
VitexinMAPKphospho-ERK, phospho-c-JunEnhanced phospho-ERK, weakened phospho-c-Jun nih.gov
VitexinNF-κBNF-κBInhibited/Attenuated activation usm.mynih.gov

Neuroprotective Research

Modulation of Neurotransmitter Systems (e.g., Glutamate (B1630785) Release Inhibition)

Vitexin 4''-O-glucoside demonstrates neuroprotective activity, in part, by modulating neurotransmitter systems. sigmaaldrich.com A key mechanism identified is the effective inhibition of glutamate. sigmaaldrich.com Glutamate is a major excitatory neurotransmitter, and its overactivation can lead to excitotoxicity and neuronal damage. researchgate.net The compound is noted to inhibit glutamate release in the brain by lowering plasma concentrations. sigmaaldrich.com

Research on the closely related compound vitexin further supports this mechanism of action. Vitexin has been shown to provide neuroprotection by suppressing N-methyl-D-aspartate (NMDA) receptors, a primary type of glutamate receptor implicated in excitotoxicity. researchgate.net In primary cultures of mouse cerebral cortical neurons, pretreatment with vitexin significantly prevented NMDA-induced neuronal cell loss and reduced the number of apoptotic neurons. researchgate.net This suggests that by modulating glutamate receptor activity, these compounds can protect neurons from excitotoxic damage. researchgate.net

Relevance in Models of Neurodegenerative Conditions

The neuroprotective properties of Vitexin 4''-O-glucoside hold significance for research into neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. sigmaaldrich.combiosynth.com Its potential is being investigated due to its ability to counteract processes like oxidative stress and inflammation, which are linked to the progression of these diseases. sigmaaldrich.combiosynth.com

In the context of Alzheimer's disease models, Vitexin 4''-O-glucoside has been identified as a compound capable of inhibiting Acetylcholinesterase (AChE). mdpi.comnih.gov AChE is the enzyme that breaks down the neurotransmitter acetylcholine (B1216132), which is crucial for cognition and memory. nih.gov The loss of cholinergic neurons and subsequent reduction in acetylcholine are pathological hallmarks of Alzheimer's disease, making AChE inhibitors a key therapeutic strategy. nih.gov The interaction of Vitexin-4-O-glucoside with the AChE enzyme is facilitated by hydrogen bonding. mdpi.comnih.gov The broader neuroprotective actions of vitexin in models of neurodegenerative diseases are attributed to multiple mechanisms, including inhibiting neuroinflammation and attenuating oxidative stress. usm.my

Table 3: Neuroprotective Mechanisms of Vitexin 4''-O-glucoside in Neurodegenerative Disease Models

MechanismTargetRelevance to DiseaseSource
Enzyme InhibitionAcetylcholinesterase (AChE)Alzheimer's Disease (maintains acetylcholine levels) mdpi.comnih.gov
Anti-inflammatory ActionPro-inflammatory cytokinesGeneral neurodegeneration (reduces neuroinflammation) sigmaaldrich.comusm.my
Antioxidant ActionOxidative stressGeneral neurodegeneration (protects neurons from damage) sigmaaldrich.comusm.my
Neurotransmitter ModulationGlutamate release/receptorsGeneral neurodegeneration (prevents excitotoxicity) sigmaaldrich.comresearchgate.net

Cardioprotective Research

Protection Against Ischemia/Reperfusion Injury in Animal Models

Research in animal models has demonstrated the cardioprotective effects of vitexin, the parent compound of Vitexin 4''-O-glucoside, against myocardial ischemia/reperfusion (I/R) injury. nih.govnih.gov In rat models where myocardial I/R was induced by ligating a coronary artery, administration of vitexin exerted a significant protective effect. nih.govnih.gov

The mechanisms underlying this protection involve the inhibition of myocardial apoptosis (programmed cell death) and lipid peroxidation. nih.gov Following I/R injury, treatment with vitexin led to a significant decrease in the production of the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This modulation of apoptosis-related proteins helps in preventing myocardial cell death. nih.gov

Furthermore, vitexin was found to inhibit the expression of Epac1 and Rap1, proteins involved in signaling pathways that can contribute to cardiac injury. nih.govresearchgate.nete-century.us The compound also improved left ventricular diastolic function and reduced the degree of myocardial reactive fibrosis in rats subjected to I/R. nih.govresearchgate.net These findings are supported by observations of reduced myocardial infarct size and decreased serum levels of lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK), which are biomarkers of cardiac damage. nih.govworldscientific.com

Table 4: Cardioprotective Effects of Vitexin in Animal Models of Ischemia/Reperfusion Injury

ParameterEffect of Vitexin TreatmentUnderlying MechanismSource
Myocardial Infarct SizeSignificantly reducedPrevention of cell death nih.govworldscientific.com
ApoptosisInhibitedDecreased Bax, Increased Bcl-2 nih.govresearchgate.net
Cardiac FunctionImproved left ventricular diastolic functionReduced myocardial fibrosis nih.govresearchgate.net
Signaling MoleculesDecreased productionInhibition of Epac1 and Rap1 expression nih.gove-century.us
Serum BiomarkersAttenuated LDH and CK activitiesReduced cardiac muscle damage nih.govworldscientific.com

Anti-apoptotic Activity in Cellular Models

This compound has been investigated for its protective effects against oxidative stress-induced cell death. In a key study, the compound demonstrated significant anti-apoptotic and anti-oxidative activity in human adipose-derived stem cells (hADSCs) subjected to hydrogen peroxide (H₂O₂)-induced injury. Pretreatment of these cells with this compound was shown to effectively mitigate the cellular damage and apoptotic effects caused by oxidative stress.

The protective mechanism involves the amelioration of key apoptotic indicators. Specifically, cells pretreated with this compound exhibited a reduction in morphological distortion and nuclear condensation, which are classic signs of apoptosis. Furthermore, the compound was found to decrease the intracellular activity of caspase-3, a critical executioner enzyme in the apoptotic pathway. Flow cytometric analysis also confirmed a lower percentage of cells undergoing apoptosis and necrosis in the presence of this compound. These findings highlight the compound's potential to protect cells from programmed cell death initiated by oxidative insults.

Table 1: Effects of this compound on H₂O₂-Induced Apoptosis in hADSCs

Parameter AssessedObservation in H₂O₂-Treated CellsEffect of this compound Pretreatment
Cell Morphology Morphological distortionAmeliorated distortion
Nuclear Integrity Nuclear condensationReduced condensation
Caspase-3 Activity IncreasedDecreased intracellular activity
Apoptosis/Necrosis Rate Increased percentage of cellsDecreased percentage of cells

Metabolic Regulation Research (e.g., Glucose and Lipid Metabolism)

Research into the specific role of this compound in metabolic regulation is emerging. Studies related to lipid metabolism have explored its effects on preadipocyte cells. In one investigation, a flavonoid mixture from adzuki beans, which included this compound, was tested for its impact on the proliferation of 3T3-L1 cells, a common model for studying adipogenesis. The results indicated that the flavonoid mixture exhibited an inhibitory effect on the proliferation of these cells, with an approximate inhibition rate of 20%. This suggests a potential role in modulating adipocyte development, which is a key aspect of lipid metabolism. However, research detailing the specific mechanisms of this compound in glucose and lipid metabolism remains limited.

Enzyme Inhibition Studies (e.g., alpha-amylase, pancreatic lipase)

While this compound has been identified as a constituent in plant extracts that exhibit inhibitory effects against α-amylase and pancreatic lipase, specific inhibitory data for the isolated compound are not extensively detailed in the current literature. For instance, it was identified in an extract of Ephedra altissima, which demonstrated inhibitory activity against both enzymes. However, the activity was attributed to the extract as a whole rather than to this specific glucoside. Therefore, direct evidence and IC₅₀ values quantifying the inhibitory potential of pure this compound against these digestive enzymes are not yet established.

Other Investigated Biological Activities (based on vitexin-related research)

Inhibition of Aldose Reductase and Advanced Glycation End-products (AGEs)

Scientific investigation into the direct inhibitory effects of this compound on aldose reductase and the formation of advanced glycation end-products (AGEs) is not prominently featured in available research. While the parent compound, vitexin, has been studied for these activities, specific data detailing the efficacy and mechanisms of its 4''-O-glucoside derivative in these pathways are currently lacking.

Modulation of Protein Tyrosine Phosphatase 1B (PTP1B)

The modulatory effect of this compound on the activity of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling, has not been specifically elucidated in published studies. Research has focused on the inhibitory potential of the aglycone vitexin against PTP1B, but dedicated studies to determine the activity of the 4''-O-glucoside form are needed to understand its potential role in this enzymatic pathway.

Cholinesterase Inhibition (AChE, BChE)

This compound has been identified as a compound with potential inhibitory activity against cholinesterase enzymes. Data indicates that it can suppress the catalytic activity of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Further supporting this, in silico molecular docking studies have been conducted to predict the binding affinity of this compound to AChE. These computational models showed a favorable docking score, suggesting a strong interaction with the enzyme's active site, which was second only to its parent compound, vitexin.

Table 2: Investigated Biological Activities of this compound

Biological Target/ActivityFinding
Anti-apoptosis Protects hADSCs from H₂O₂-induced apoptosis by reducing caspase-3 activity.
Metabolic Regulation As part of a flavonoid mix, inhibited proliferation of 3T3-L1 preadipocytes.
α-Amylase Inhibition Identified in active plant extracts, but specific activity of the compound is not reported.
Pancreatic Lipase Inhibition Identified in active plant extracts, but specific activity of the compound is not reported.
Aldose Reductase/AGEs Inhibition Specific research data for this compound is not currently available.
PTP1B Modulation Specific research data for this compound is not currently available.
Cholinesterase Inhibition Suppresses AChE and BChE activity; shows favorable binding in docking studies.

Insufficient Research Data on the Anticancer Mechanisms of Vitexin 4''-O-glucoside

A thorough review of published scientific literature reveals a significant lack of research specifically investigating the mechanistic influence of the chemical compound Vitexin 4''-O-glucoside on cancer cell lines and in vivo tumor models. The available data is insufficient to construct a detailed, evidence-based article on its pharmacological and biological activity in the context of cancer as requested.

While extensive research is available for the parent flavonoid, vitexin, detailing its pro-apoptotic, cell cycle-arresting, and anti-proliferative effects across a wide range of cancer types, this information cannot be extrapolated to its 4''-O-glucoside derivative without direct scientific evidence. The user's strict instruction to focus solely on Vitexin 4''-O-glucoside prevents the use of data related to vitexin or other derivatives.

The limited findings specific to Vitexin 4''-O-glucoside are primarily focused on its antioxidant properties. One study was identified that directly assessed its effect on cancer cell lines; however, the findings indicated a lack of direct anticancer action.

Summary of Findings for Vitexin 4''-O-glucoside:

Cell Lines InvestigatedObserved EffectMechanistic Insight
A2780 (Ovarian Cancer)No cytotoxic effectNot applicable
MCF-7 (Breast Cancer)No cytotoxic effectNot applicable

This table is based on limited available data and is not comprehensive of all potential research.

Given the absence of in-depth mechanistic studies, data from animal tumor models, and detailed research findings on its influence on cancer cell signaling pathways, it is not possible to generate the requested article. The scientific community has not, to date, published the necessary research to fulfill this specific inquiry.

Structure Activity Relationship Sar Studies and Synthetic Derivatives

Influence of Glycosidic Linkage on Biological Activity and Physicochemical Properties

The type and position of glycosidic linkages on the vitexin (B1683572) molecule play a pivotal role in its biological activity and physicochemical properties. Vitexin itself is an apigenin-8-C-glucoside, meaning it possesses a carbon-carbon bond between the glucose sugar and the flavonoid backbone. mdpi.comphytopharmajournal.com This C-glycosidic bond is notably resistant to cleavage by acid and enzymatic hydrolysis, which contributes to its enhanced metabolic stability compared to flavonoids with more common oxygen-glycosidic (O-glycosidic) linkages. mdpi.comnih.govwhiterose.ac.uk

The addition of another glucose unit via an O-glycosidic bond, as in vitexin 4''-O-glucoside, further modifies these properties. While the core C-glycosidic structure provides stability, the O-glycosidic linkage can be cleaved by enzymes like β-glucosidases found in the human intestine. mdpi.com This suggests that O-glycosylated vitexin derivatives might act as prodrugs, releasing the parent vitexin molecule upon microbial digestion in the gut. mdpi.comsemanticscholar.org

Furthermore, the presence of additional sugar moieties generally enhances the aqueous solubility of flavonoids. nih.govmdpi.com This is a critical factor as the poor water solubility of vitexin often limits its bioavailability. nih.govmdpi.comnih.gov

Enzymatic Synthesis of Novel Vitexin O-Glucosides for SAR Exploration

To overcome the limitations of vitexin's poor solubility and to explore the structure-activity relationships of its derivatives, enzymatic synthesis has emerged as a promising strategy. nih.govrsc.org This method offers high selectivity and milder reaction conditions compared to chemical synthesis. nih.govrsc.org Glycosyltransferases (GTs) are particularly effective in this regard, catalyzing the transfer of sugar moieties to specific positions on the vitexin molecule. mdpi.comnih.gov

Researchers have successfully employed glycosyltransferases to synthesize novel vitexin derivatives. One such enzyme, BtGT_16345 from Bacillus thuringiensis, has been shown to catalyze the formation of vitexin-4'-O-β-glucoside. nih.govmdpi.comnih.gov In this process, a glucose molecule is attached to the 4'-hydroxyl group of the vitexin backbone. mdpi.com This enzymatic reaction has been reported to yield this novel compound, which demonstrates significantly improved aqueous solubility compared to the parent vitexin. nih.govmdpi.com The synthesis was achieved with a reported yield of 17.5%. nih.govrsc.org

The same glycosyltransferase from Bacillus thuringiensis, BtGT_16345, was also capable of producing another novel derivative, vitexin-5-O-β-glucoside. nih.govmdpi.comnih.gov In this case, the glucose moiety is attached to the 5-hydroxyl group of the vitexin structure. mdpi.com This enzymatic synthesis resulted in a yield of 18.6%. nih.govrsc.org Similar to its 4'-O-β-glucoside counterpart, vitexin-5-O-β-glucoside also exhibits enhanced aqueous solubility. nih.govmdpi.com

Impact of Structural Modifications on Aqueous Solubility and Stability

A primary driver for the synthesis of vitexin derivatives is the enhancement of its poor aqueous solubility, which is a major hurdle for its potential applications. nih.govmdpi.comnih.gov The enzymatic addition of glucose moieties to the vitexin structure has proven to be an effective strategy to address this issue. mdpi.com

Both vitexin-4'-O-β-glucoside and vitexin-5-O-β-glucoside have demonstrated greater aqueous solubility than vitexin. nih.govmdpi.com This increased solubility is observed across different pH levels, with solubility for all compounds being higher in alkaline solutions. mdpi.comresearchgate.net The improved solubility of these glycosylated derivatives is a significant finding, as it can potentially lead to better bioavailability. nih.govmdpi.com

In terms of stability, flavonoid glycosides are generally more stable than their aglycone forms under intestinal conditions. nih.govsemanticscholar.org The inherent C-glycosidic bond in vitexin already confers a high degree of stability. mdpi.comnih.gov The addition of an O-glycosidic linkage creates a molecule that, while more soluble, can be metabolized by intestinal microflora to release the stable vitexin aglycone. mdpi.com

Table 1: Enzymatic Synthesis of Vitexin O-Glucosides

Enzyme Source Organism Product(s) Yield Reference
BtGT_16345 Bacillus thuringiensis Vitexin-4'-O-β-glucoside 17.5% nih.gov, rsc.org
Vitexin-5-O-β-glucoside 18.6% nih.gov, rsc.org

Table 2: Aqueous Solubility of Vitexin and its Derivatives

Compound Solubility in deionized H₂O (Relative to Vitexin) Solubility in pH 5.0 Buffer (Relative to Vitexin) Solubility in pH 7.0 Buffer (Relative to Vitexin) Solubility in pH 9.0 Buffer (Relative to Vitexin) Reference
Vitexin 1.0 0.2 1.0 4.2 mdpi.com
Vitexin-4'-O-β-glucoside 1.9 0.3 1.9 8.8 mdpi.com
Vitexin-5-O-β-glucoside 1.5 0.3 1.5 7.0 mdpi.com

Pharmacokinetics and Metabolism in Research Models

Absorption and Distribution Studies in Animal Models (e.g., Rats, Mice)

Research in rodent models has been crucial in elucidating the absorption and distribution characteristics of vitexin-4''-O-glucoside.

Studies involving both oral and intravenous (IV) administration have provided insights into the bioavailability and elimination of this compound.

Following intravenous administration in rats, this compound exhibits dose-dependent pharmacokinetics. nih.gov At doses of 20, 40, and 60 mg/kg, the compound's behavior fits a two-compartment open model. nih.gov Key pharmacokinetic parameters after IV administration in mice at a dose of 30 mg/kg have also been determined, revealing rapid distribution and elimination. tandfonline.com

Oral administration studies in mice at a 30 mg/kg dose have shown that this compound is absorbed, but with a relatively low oral bioavailability of 11.97 ± 0.66%. tandfonline.com The low bioavailability is thought to be largely due to hepatic and intestinal first-pass effects. researchgate.net Research suggests that the cytochrome P450 3A (CYP3A) enzyme system and P-glycoprotein (P-gp) mediated efflux may play significant roles in this extensive first-pass metabolism. researchgate.net

A comparative study in mice highlighted that after oral dosing, the cumulative excretion of the prototype compound was significantly higher than after intravenous dosing, suggesting that a portion of the orally administered compound is not absorbed and is excreted in the feces. nih.gov

Pharmacokinetic Parameters of this compound in Mice (30 mg/kg)
ParameterIntravenous AdministrationOral Administration
Cmax (μg/mL)-Data not available
Tmax (min)-Data not available
AUC (μg·h/mL)Data not availableData not available
Oral Bioavailability (%)11.97 ± 0.66 tandfonline.com

Both compartmental and non-compartmental approaches have been utilized to analyze the pharmacokinetic data of this compound. nih.govtandfonline.com In rats, a two-compartment open model was found to best describe the plasma concentration-time data following intravenous administration. nih.govscielo.br This indicates that the compound distributes from a central compartment (blood and highly perfused organs) to a peripheral compartment (less well-perfused tissues) before being eliminated. Non-compartmental analysis has also been applied to calculate key parameters such as clearance and mean residence time. nih.gov

Tissue distribution studies in mice have revealed that this compound is rapidly and widely distributed throughout the body after both oral and intravenous administration. tandfonline.com

Following oral administration, the highest concentrations of the compound were found in the gallbladder, followed by the stomach and small intestine. tandfonline.com After intravenous administration, the highest levels were observed in the gallbladder, followed by the liver and small intestine. tandfonline.com This distribution pattern suggests significant biliary excretion. Renal excretion is also a major elimination pathway for the parent compound in mice. nih.gov

Metabolic Pathways and Transformations

The metabolism of this compound involves several transformation pathways, with the liver and intestinal microbiota playing key roles.

Studies have shown that this compound is metabolized into other forms, as evidenced by the low recovery of the parent compound in excreta. nih.gov In vitro studies using human liver microsomes have demonstrated that similar mono-glycosylic flavones like vitexin (B1683572) undergo phase II metabolism, primarily through glucuronidation by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). nih.gov For vitexin, three mono-glucuronidated metabolites have been identified. nih.gov This suggests that this compound is likely also metabolized via glucuronidation in the liver.

The intestinal microbiota is known to play a crucial role in the metabolism of various flavonoids. symbiosisonlinepublishing.com While direct studies on the metabolism of this compound by gut microbiota are limited, it is established that flavone (B191248) C-glycosides can be metabolized by these microorganisms. symbiosisonlinepublishing.com It is plausible that the gut microbiota can hydrolyze the glycosidic bond of this compound, releasing the aglycone, vitexin, which can then be further metabolized. researchgate.net The low oral bioavailability of similar compounds also points towards significant biotransformation by the gut microbiota.

Factors Influencing Bioavailability in Research Models

The bioavailability of Vitexin 4''-O-glucoside (VOG) has been a subject of investigation in various animal models, with research pointing towards several key factors that limit its systemic absorption after oral administration. Studies in rats have demonstrated that the compound exhibits low oral bioavailability, which is largely attributed to extensive presystemic elimination.

First-Pass Effects

Research conducted in rat models has identified significant hepatic and intestinal first-pass effects as the primary contributors to the low bioavailability of Vitexin 4''-O-glucoside. nih.govoup.com To quantify these effects, studies compared the area under the plasma concentration-time curve (AUC) following administration into the femoral vein, portal vein, and directly into the gastrointestinal tract.

The bioavailability of VOG was determined to be 45.1% after administration into the portal vein, indicating a substantial hepatic first-pass effect where a large portion of the absorbed compound is metabolized in the liver before reaching systemic circulation. nih.govoup.com The intestinal first-pass effect was found to be even more pronounced. When administered directly to the intestine, the bioavailability dropped to 8.1%. nih.govoup.com In contrast, the gastric first-pass effect was considered negligible, with a bioavailability of 9.8% following gastric administration. nih.govoup.com These findings collectively demonstrate that the combination of hepatic and, most significantly, intestinal first-pass metabolism is the principal reason for the poor oral bioavailability of VOG in rats. nih.govoup.com

Bioavailability of Vitexin 4''-O-glucoside Following Different Administration Routes in Rats nih.govoup.com
Administration RouteBioavailability (%)
Intraportal45.1
Intestinal8.1
Gastric9.8

Role of Efflux Transporters (e.g., P-glycoprotein)

Efflux transporters, particularly P-glycoprotein (P-gp), play a significant role in the low bioavailability of Vitexin 4''-O-glucoside. nih.gov P-gp is a transmembrane protein that actively transports a wide variety of substrates out of cells, and its presence in the intestinal epithelium can limit the absorption of drugs by pumping them back into the intestinal lumen.

Studies investigating the regulatory mechanisms behind VOG's low bioavailability explored the impact of P-gp. In a rat model, the co-administration of VOG with verapamil, a known inhibitor of both P-gp and CYP3A enzymes, resulted in a 1.4-fold increase in the area under the plasma concentration-time curve (AUC) compared to the group receiving VOG alone. nih.govoup.com This increase suggests that P-gp-mediated efflux is a contributing factor to the poor absorption and low bioavailability of the compound. nih.gov

Involvement of Cytochrome P450 Enzymes (e.g., CYP3A)

The cytochrome P450 (CYP) enzyme system, specifically the CYP3A subfamily, is implicated in the metabolism and first-pass effect of Vitexin 4''-O-glucoside. nih.gov These enzymes are highly expressed in both the liver and the small intestine, where they metabolize a wide array of compounds.

The involvement of CYP3A in VOG's metabolism was investigated in conjunction with P-gp. As noted previously, an experiment in rats using the CYP3A and P-gp inhibitor, verapamil, led to a significant (1.4-fold) increase in the systemic exposure (AUC) of VOG. nih.govoup.comresearchgate.net This finding indicates that CYP3A-mediated metabolism contributes to the extensive intestinal and hepatic first-pass effects, thereby playing a significant role in the low oral bioavailability of Vitexin 4''-O-glucoside. nih.gov

Excretion Pathways in Animal Models

Studies in mouse models have been conducted to characterize the excretion pathways of Vitexin 4''-O-glucoside following both oral and intravenous administration. The research shows that the compound is eliminated from the body in its unchanged, or "prototype," form through both urine and feces, with renal excretion being the predominant route. nih.gov

Following a 30 mg/kg oral dose in mice, the cumulative excretion of unchanged VOG over 48 hours was 24.31%. nih.gov Of this, 17.97% was recovered in the urine and 6.34% in the feces. nih.gov After intravenous administration of the same dose, the total cumulative excretion of the prototype compound was significantly lower at 5.66%, with 4.78% found in the urine and 0.88% in the feces. nih.gov

Cumulative Excretion of Unchanged Vitexin 4''-O-glucoside in Mice (30 mg/kg Dose) nih.gov
Administration Route% in Urine% in FecesTotal Cumulative Excretion (%)
Oral17.97 ± 5.596.34 ± 5.5124.31 ± 11.10
Intravenous4.78 ± 3.130.88 ± 0.815.66 ± 3.94

Synergistic Effects and Interactions in Research Contexts

Combined Biological Activities with Related Flavonoids

Vitexin (B1683572) 4''-O-glucoside and Vitexin-2''-O-rhamnoside are two major flavonoid glycosides found in the leaves of Crataegus pinnatifida Bge. var. major N. E. Br. researchgate.netbiocrick.com. Studies have investigated the individual and combined effects of these two compounds, particularly in the context of cellular protection against oxidative stress.

One study examined the influence of Vitexin 4''-O-glucoside and Vitexin-2''-O-rhamnoside on human adipose-derived stem cells (hADSCs) subjected to hydrogen peroxide-induced injury. nih.govresearchgate.net The research found that pretreatment with either compound significantly mitigated the toxic and apoptotic effects of oxidative stress. nih.govresearchgate.net This included reducing morphological distortion and nuclear condensation. nih.gov While this particular study investigated their effects separately, the co-occurrence of these flavonoids in plants like hawthorn suggests a potential for synergistic or additive effects in their natural context. researchgate.netresearchgate.net

The protective effects of these flavonoids are noteworthy. For instance, Vitexin-2''-O-rhamnoside has been shown to protect against oxidative stress-mediated damage. biocrick.com Similarly, Vitexin 4''-O-glucoside demonstrates antioxidant properties. caymanchem.com The presence of both compounds in hawthorn leaf flavonoids, which are used in traditional medicine for cardiovascular ailments, points towards a potential combined therapeutic action. researchgate.netresearchgate.net

Table 1: Investigated Biological Activities of Vitexin 4''-O-glucoside and Vitexin-2''-O-rhamnoside

Compound Biological Activity Investigated Cell Line/Model Key Findings
Vitexin 4''-O-glucoside Protection against oxidative stress-induced apoptosis Human Adipose-Derived Stem Cells (hADSCs) Ameliorated toxicity and apoptosis effects of H₂O₂. nih.govresearchgate.net
Vitexin-2''-O-rhamnoside Protection against oxidative stress-induced apoptosis Human Adipose-Derived Stem Cells (hADSCs) Ameliorated toxicity and apoptosis effects of H₂O₂. biocrick.comnih.gov

Interactions with Other Phytochemicals in Complex Extracts

For instance, the leaves of Crataegus pinnatifida contain not only Vitexin 4''-O-glucoside and Vitexin-2''-O-rhamnoside but also other flavonoids like vitexin, rutin, and hyperoside (B192233). researchgate.netresearchgate.net These hawthorn leaf flavonoids are recognized for their role in managing cardiovascular diseases. researchgate.net The combined action of these compounds may be responsible for the observed therapeutic effects.

Similarly, an extract of Ajuga chamaepitys was found to contain Vitexin (apigenin 8-C-glucoside)/isovitexin alongside 18 other polyphenolic compounds, including apigenin (B1666066), kaempferol, and chlorogenic acid. mdpi.com The antioxidant activity of this extract is likely a result of the interplay between these various phytochemicals. mdpi.com

In the context of Ephedra altissima extracts, Vitexin 4''-O-glucoside was identified along with other compounds like isovitexin-2-O-rhamnoside and vicenin II in the n-butanol extract. ijpsonline.com This extract demonstrated notable antioxidant activity, which is attributed to its complex phytochemical profile. ijpsonline.com

Table 2: Phytochemicals Found in Extracts Containing Vitexin 4''-O-glucoside

Plant Source Co-occurring Phytochemicals Investigated Biological Activity of the Extract
Crataegus pinnatifida Vitexin-2''-O-rhamnoside, vitexin, rutin, hyperoside researchgate.netresearchgate.net Cardiovascular protection researchgate.net
Ajuga chamaepitys Apigenin, kaempferol, naringenin (B18129), chrysin, caffeic acid, etc. mdpi.com Antioxidant activity mdpi.com
Ephedra altissima Isovitexin-2-O-rhamnoside, vicenin II, gallic acid, ferulic acid, etc. ijpsonline.com Antioxidant and anti-inflammatory activities ijpsonline.com
Illicium verum Vitexin-2''-O-rhamnoside, vitexin-2''-O-xylopyranoside, rutin, quercetin-3-O-glucopyranoside scienceasia.org Antioxidant, free radical scavenging scienceasia.org

Potential for Combinatorial Research Approaches

The observed synergistic effects and interactions of Vitexin 4''-O-glucoside with other phytochemicals highlight the potential for combinatorial research approaches. Investigating the effects of this compound in combination with other flavonoids or phytochemicals could lead to the discovery of enhanced therapeutic activities.

The concept of using mixtures of flavonoids to achieve synergistic antiviral effects has been proposed. mdpi.com This approach could be extended to other therapeutic areas where Vitexin 4''-O-glucoside shows promise. By targeting multiple pathways, a combination of compounds could be more effective than a single agent. mdpi.com

Future research could systematically evaluate different combinations of Vitexin 4''-O-glucoside with other flavonoids found in medicinal plants. Such studies could elucidate the specific ratios and combinations that yield the most potent synergistic effects. This could pave the way for the development of more effective plant-based therapies.

Future Research Directions and Methodological Advances

Elucidation of Further Molecular Targets and Signaling Pathways

Future research into Vitexin-4''-O-glucoside should prioritize the identification and characterization of additional molecular targets and the signaling pathways through which it exerts its diverse biological effects. While studies have implicated pathways such as JAK/STAT and PI3K/Akt/mTOR in its anticancer activities, a deeper understanding of the upstream and downstream effectors is necessary. For instance, investigations into its potential interaction with specific kinases, phosphatases, and transcription factors beyond those already identified could reveal novel mechanisms of action.

Recent findings have shown that this compound can modulate the phosphorylation of JNK and p38, as well as the expression of endoplasmic reticulum stress-related proteins like IRE-1α, XBP1s, and GRP78, in the context of acetaminophen-induced liver injury. medchemexpress.comnih.gov This highlights the need to explore its role in stress-response pathways more broadly. Furthermore, its ability to inhibit glutamate (B1630785) release suggests a potential interaction with glutamate receptors or transporters in the nervous system, a promising area for neuroprotective research. sigmaaldrich.comunlp.edu.ar Proteomics and metabolomics approaches could be instrumental in building a comprehensive map of the molecular interactions of this compound, moving beyond a single-pathway focus to a more holistic network pharmacology perspective. A deeper investigation into its effects on nuclear receptors and epigenetic modifications could also unveil new therapeutic possibilities.

Development of Advanced In Vitro and In Vivo Research Models

To better understand the therapeutic potential of this compound, the development and utilization of more sophisticated research models are essential. While traditional 2D cell cultures have provided valuable initial insights, they often fail to replicate the complex microenvironment of human tissues.

Advanced In Vitro Models:

3D Organoid Cultures: The use of patient-derived organoids for cancer research could offer a more accurate prediction of the compound's efficacy in a personalized medicine context. nih.gov These three-dimensional structures mimic the architecture and function of organs, providing a more physiologically relevant system to study the effects of this compound on tumor growth and invasion. nih.gov

Microfluidic "Lab-on-a-Chip" Systems: These platforms can be used to model various physiological and pathological conditions, such as the blood-brain barrier or tumor microenvironments, allowing for high-throughput screening and mechanistic studies of this compound in a more controlled and complex setting.

Advanced In Vivo Models:

Caenorhabditis elegans: This nematode has been used to study the effects of herbal extracts containing vitexin (B1683572) derivatives on developmental processes and genomic stability, offering a powerful platform for initial in vivo screening of bioactivity and toxicity. researchgate.net

Danio rerio (Zebrafish): The zebrafish model is increasingly being used for drug discovery due to its genetic similarity to humans and the ease of conducting large-scale screening. researchgate.netresearchgate.net It has been employed to evaluate the antiseizure properties of vitexin and its glycosides, including this compound, in both chemically-induced and genetic epilepsy models. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net The transparency of zebrafish larvae also allows for real-time imaging of biological processes in a living organism.

The use of these advanced models will be crucial for bridging the gap between preclinical findings and clinical applications, providing more reliable data on the efficacy and mechanisms of this compound.

Exploration of Unexplored Biological Activities and Therapeutic Potential

While the antioxidant and anticancer properties of this compound are increasingly being studied, there remains a vast, underexplored landscape of its potential biological activities and therapeutic applications.

Neuroprotective Potential:

Initial evidence suggests that this compound possesses neuroprotective effects. sigmaaldrich.comug.edu.gh It has been shown to inhibit the release of the excitatory neurotransmitter glutamate, which is implicated in excitotoxicity and neuronal damage in various neurological disorders. sigmaaldrich.comunlp.edu.ar This opens up avenues for investigating its potential in the management of neurodegenerative conditions like Alzheimer's and Parkinson's diseases. sigmaaldrich.comug.edu.gh Further research should focus on its ability to cross the blood-brain barrier and its effects on neuroinflammation, mitochondrial dysfunction, and protein aggregation, which are key pathological features of these diseases. nih.gov

Anti-inflammatory and Immunomodulatory Effects:

The compound has demonstrated the ability to suppress the production of pro-inflammatory cytokines, indicating a potential role in treating inflammatory conditions. sigmaaldrich.comug.edu.gh Future studies could explore its efficacy in models of inflammatory bowel disease, rheumatoid arthritis, and other autoimmune disorders. biosynth.com Elucidating the specific signaling pathways involved in its anti-inflammatory action, such as the NF-κB pathway, will be critical. nih.govnih.gov

Cardiovascular and Metabolic Health:

Given that flavonoids from hawthorn leaves, including this compound, are used in the treatment of cardiovascular diseases, further investigation into its specific cardioprotective mechanisms is warranted. biosynth.comresearchgate.net Its potential role in regulating lipid metabolism and glucose homeostasis also presents an interesting area for research, particularly in the context of metabolic syndrome and type 2 diabetes. ug.edu.gh

A summary of explored and potential therapeutic applications is presented below:

Therapeutic AreaCurrent Research FocusUnexplored Potential
Oncology Antioxidant, anti-proliferative, pro-apoptotic effectsSynergistic effects with chemotherapy, targeting cancer stem cells
Neurology Antioxidant, inhibition of glutamate release sigmaaldrich.comunlp.edu.arNeuroinflammation modulation, prevention of protein aggregation in neurodegenerative diseases nih.gov
Inflammation Suppression of pro-inflammatory cytokines sigmaaldrich.comug.edu.ghEfficacy in specific inflammatory disease models (e.g., IBD, arthritis)
Cardiovascular General cardioprotective effects of hawthorn extractsSpecific mechanisms on endothelial function, blood pressure regulation, and atherosclerosis
Metabolic Health Limited dataRegulation of glucose and lipid metabolism, anti-obesity effects

Challenges and Opportunities in Analytical and Preparative Methodologies

The advancement of research on this compound is intrinsically linked to the development of robust analytical and preparative methods. Several challenges and opportunities exist in this domain.

Challenges:

Low Yield and Poor Solubility: A significant challenge in the isolation and purification of this compound is its often low concentration in natural sources and its poor aqueous solubility. mdpi.comrsc.org This can lead to low extraction yields and difficulties in formulation for biological assays.

Complexity of Natural Extracts: this compound is typically found in complex mixtures with other flavonoids and structurally similar compounds, making its separation and purification difficult. researchgate.netriss4u.net

Degradation and Loss during Purification: The compound can be susceptible to degradation under certain conditions, such as acidic hydrolysis or prolonged exposure to high temperatures during extraction and purification. scielo.br Significant loss of the compound can also occur during solvent evaporation and multiple transfer steps in preparative chromatography. chromforum.org

Opportunities:

Advanced Extraction Techniques: The use of enzyme-assisted extraction, for instance with cellulase, has been shown to improve the release of vitexin from plant materials. academicjournals.org Modern techniques like ultrasound-assisted and microwave-assisted extraction could also enhance efficiency and yield. scielo.br The use of ionic liquids and deep eutectic solvents presents a greener alternative to traditional organic solvents for extraction. scielo.br

High-Resolution Chromatography: The development of advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with diode array detection (DAD) or tandem mass spectrometry (LC-MS/MS), allows for the sensitive and specific quantification of this compound in complex matrices. riss4u.netresearchgate.net

Optimized Preparative Chromatography: While preparative high-performance liquid chromatography (HPLC) is a common method for purification, there is a need to optimize conditions to minimize compound loss. medchemexpress.comrsc.orgresearchgate.net This includes careful selection of mobile phases, column chemistries, and post-purification processing steps to prevent precipitation and degradation. chromforum.org High-speed counter-current chromatography (HSCCC) has also been shown to be an efficient method for the preparative isolation of flavonoids from natural sources. medchemexpress.commdpi.com

The following table summarizes the key analytical and preparative methodologies:

MethodologyApplicationAdvantagesChallenges
HPLC/UHPLC-DAD/MS Quantification and identification in complex mixtures riss4u.netresearchgate.netHigh sensitivity, specificity, and resolutionRequires expensive equipment, method development can be complex
Preparative HPLC Isolation and purification of the pure compound medchemexpress.comrsc.orgresearchgate.netHigh purity of the final productCan be time-consuming, potential for compound loss and degradation chromforum.org
HSCCC Preparative isolation from natural extracts medchemexpress.commdpi.comNo solid support matrix, reduced sample adsorption and degradationLower resolution compared to HPLC
Enzyme-Assisted Extraction Improved release from plant material academicjournals.orgIncreased yield, environmentally friendlyEnzyme cost and stability
Ionic Liquid/Eutectic Solvent Extraction "Green" extraction from natural sources scielo.brHigh extraction efficiency, reusable solventsCan be expensive, potential for co-extraction of impurities

Advances in Enzymatic Synthesis and Structural Derivatization for Enhanced Properties

To overcome the limitations of poor solubility and potentially enhance the bioactivity of this compound, enzymatic synthesis and structural derivatization are promising strategies.

Enzymatic Synthesis and Glycosylation:

Enzymatic methods offer a highly specific and efficient way to modify flavonoid structures under mild conditions. mdpi.comrsc.org

Glycosyltransferases (GTs): Enzymes such as glycosyltransferases from Bacillus thuringiensis have been successfully used to catalyze the glycosylation of vitexin, producing derivatives like Vitexin-4′-O-β-glucoside with significantly improved aqueous solubility. mdpi.comnih.gov

Glycoside Hydrolases (GHs): In some cases, glycoside hydrolases can be used for transglycosylation reactions. For example, β-fructosidase has been employed to glycosylate vitexin, leading to novel fructofuranosyl derivatives with enhanced anti-tumor activity. biosynth.com

Solvent Systems: The use of hydrophobic organic solvents, such as ethyl acetate (B1210297), in enzymatic reactions can significantly improve the yield of glycosylated products by enhancing the solubility of the substrate. rsc.org

Structural Derivatization:

The targeted chemical modification of the this compound structure can lead to derivatives with improved pharmacokinetic properties and enhanced biological activity.

Acylation and Alkylation: The addition of acyl or alkyl groups to the hydroxyl moieties of the flavonoid backbone can alter its lipophilicity, which may improve its membrane permeability and bioavailability.

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create novel derivatives. For example, enzymes can be used to selectively protect or deprotect certain hydroxyl groups, allowing for precise chemical modifications at other positions.

These synthetic and derivatization strategies hold the key to unlocking the full therapeutic potential of this compound by improving its drug-like properties.

Mechanistic Gaps and Knowledge Frontiers

Despite the growing body of research, significant mechanistic gaps and knowledge frontiers remain in our understanding of this compound.

Key Mechanistic Gaps:

Direct Molecular Binders: While the compound is known to modulate several signaling pathways, its direct molecular binding partners are largely unknown. Identifying the specific proteins or nucleic acids that it interacts with is a critical next step.

Structure-Activity Relationship: The precise contribution of the 4''-O-glucoside moiety to the compound's biological activity is not fully understood. Comparative studies with vitexin and other glycosylated derivatives are needed to delineate the structure-activity relationship.

Pharmacokinetics and Metabolism: Although some pharmacokinetic studies have been conducted, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is lacking. researchgate.net The role of gut microbiota in its metabolism and bioavailability is another important area for investigation.

In Vivo Efficacy and Target Engagement: While in vitro studies have shown promising results, more robust in vivo studies are needed to confirm its efficacy in relevant disease models and to demonstrate target engagement in a whole-organism context.

Knowledge Frontiers:

Personalized Medicine: Exploring the differential effects of this compound in the context of different genetic backgrounds or disease subtypes could pave the way for its use in personalized medicine.

Synergistic Combinations: Investigating the synergistic effects of this compound with existing therapeutic agents could lead to the development of more effective combination therapies with reduced side effects. nih.gov

Delivery Systems: The development of novel drug delivery systems, such as nanoparticles or liposomes, could help to overcome the challenges of poor solubility and improve the targeted delivery of this compound to its site of action.

Clinical Translation: Ultimately, the goal of this research is to translate preclinical findings into clinical applications. Carefully designed clinical trials are needed to evaluate the safety and efficacy of this compound in humans for various therapeutic indications. ug.edu.gh

Addressing these gaps and pushing these frontiers will be essential for realizing the full therapeutic potential of this promising natural compound.

Q & A

Q. What are the primary natural sources of Vitexin 4''-O-glucoside, and how can its extraction efficiency be optimized for laboratory use?

Vitexin 4''-O-glucoside is predominantly isolated from Crataegus pinnatifida (Chinese hawthorn) leaves , though seasonal variations in its concentration have been observed in other plants like Ceratodon purpureus . For extraction, a combination of ethanol-water solvents (e.g., 70% ethanol) with ultrasound-assisted extraction (UAE) is commonly used to enhance yield. Optimization parameters include solvent polarity, temperature (40–60°C), and extraction time (30–60 min), validated via HPLC-UV or LC-MS .

Q. What analytical methods are recommended for quantifying Vitexin 4''-O-glucoside in plant matrices?

Reversed-phase HPLC coupled with UV detection (λ = 330–340 nm) or tandem mass spectrometry (LC-MS/MS) using C18 columns (e.g., 5 μm, 250 × 4.6 mm) provides high specificity and sensitivity. For metabolomic studies, molecular networking via LC-MS/MS can differentiate Vitexin 4''-O-glucoside from isomers like Vitexin 2''-O-glucoside . A typical mobile phase includes 0.1% formic acid in water (A) and acetonitrile (B) with gradient elution .

Q. How should Vitexin 4''-O-glucoside be stored to ensure stability in laboratory settings?

The compound is stable for up to three years when stored at -20°C in powder form. For solutions, prepare stock in DMSO (e.g., 10 mM) and store at -80°C for ≤1 year. Avoid freeze-thaw cycles and exposure to light to prevent degradation .

Advanced Research Questions

Q. What molecular mechanisms underlie the antioxidant and mitochondrial protective effects of Vitexin 4''-O-glucoside?

Vitexin 4''-O-glucoside mitigates oxidative stress by scavenging ROS (e.g., H₂O₂) via its catechol moiety and enhancing endogenous antioxidants like glutathione. In ECV-304 cells, it restores mitochondrial membrane potential (ΔΨm) by upregulating Bcl-2 and downregulating Bax, thereby inhibiting apoptosis induced by tert-butyl hydroperoxide (TBHP) . Dose-dependent effects are observed at 10–50 μM in cell-based assays .

Q. How can researchers resolve contradictory data on the bioactivity of Vitexin 4''-O-glucoside across studies?

Discrepancies in reported EC₅₀ values (e.g., antioxidant vs. anti-inflammatory assays) may arise from differences in assay conditions (e.g., cell lines, ROS inducers) or compound purity. Standardize protocols using validated reference materials (≥95% purity, confirmed via NMR/MS ). Include positive controls (e.g., quercetin for antioxidant assays) and validate findings across multiple models (e.g., in vitro H9c2 cardiomyocytes vs. in vivo rodent ischemia-reperfusion models) .

Q. What experimental designs are optimal for studying synergistic effects of Vitexin 4''-O-glucoside with other flavonoids?

Use factorial design experiments to evaluate synergism with co-occurring flavonoids (e.g., chlorogenic acid or isovitexin). For example, combine Vitexin 4''-O-glucoside (10 μM) with chlorogenic acid (5 μM) in a TBHP-induced oxidative stress model and measure additive/synergistic effects via CompuSyn software. LC-MS-based metabolomics can identify shared pathways (e.g., Nrf2/ARE signaling) .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of Vitexin 4''-O-glucoside in aqueous buffers?

While the compound is sparingly soluble in water (1–5 mg/mL), use DMSO as a co-solvent (≤0.1% final concentration) to prepare stock solutions. For in vivo studies, employ cyclodextrin-based nanoformulations to enhance bioavailability .

Q. What strategies improve reproducibility in in vivo pharmacokinetic studies of Vitexin 4''-O-glucoside?

Administer the compound via intravenous injection (1–5 mg/kg) or oral gavage (10–20 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, and 8 h post-administration and quantify using LC-MS/MS (LLOQ: 1 ng/mL). Normalize data to body surface area for cross-species extrapolation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.